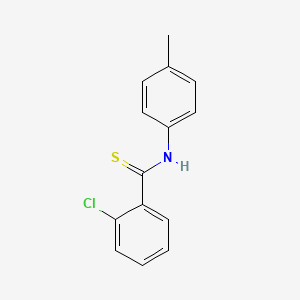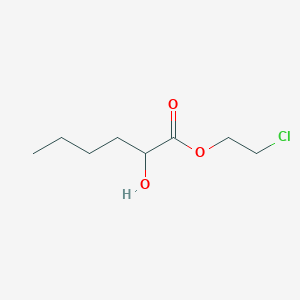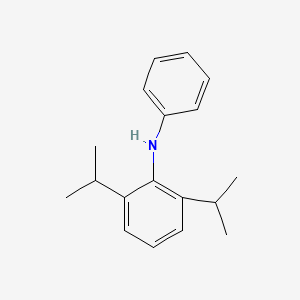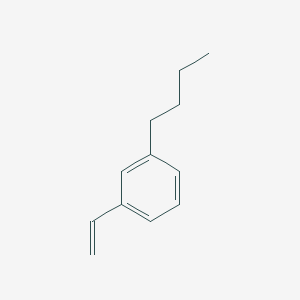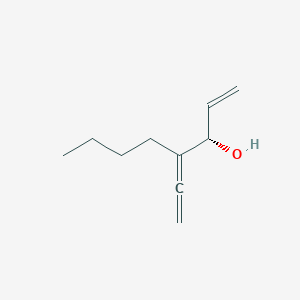![molecular formula C10H15N B14233549 Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine CAS No. 773800-69-4](/img/structure/B14233549.png)
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine is a unique organic compound characterized by its tricyclic structure. This compound is part of the adamantane family, known for its rigid and cage-like structure, which imparts unique chemical and physical properties. The compound’s structure consists of three interconnected cyclohexane rings, forming a stable and compact framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations. For instance, starting with a suitable diene and dienophile, the Diels-Alder reaction forms the tricyclic core. Subsequent steps may include hydrogenation, halogenation, and amination to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated tricyclic amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Studied for its potential as a molecular scaffold in drug design, providing a rigid framework that can enhance the binding affinity and specificity of bioactive compounds.
Medicine: Investigated for its antiviral and anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of high-performance polymers and resins due to its stable and robust structure
Wirkmechanismus
The mechanism of action of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid tricyclic structure allows for precise binding to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Adamantanamine: Similar tricyclic structure but with different functional groups.
1-Nitroadamantane: Contains a nitro group instead of an amine.
Tricyclo[4.3.1.0~3,7~]decane: Another tricyclic compound with a different ring fusion pattern
Uniqueness
Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine stands out due to its specific tricyclic structure and the presence of an amine group, which imparts unique reactivity and potential biological activity. Its rigid framework makes it an excellent candidate for drug design and material science applications, offering advantages in stability and specificity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
773800-69-4 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
tricyclo[3.3.1.13,7]dec-1-en-2-amine |
InChI |
InChI=1S/C10H15N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-8H,1-5,11H2 |
InChI-Schlüssel |
JNSUFWMKLOWCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(=C3N)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

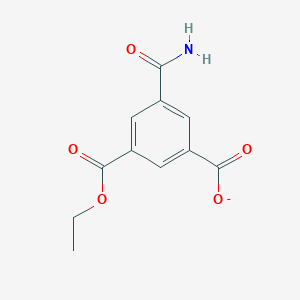
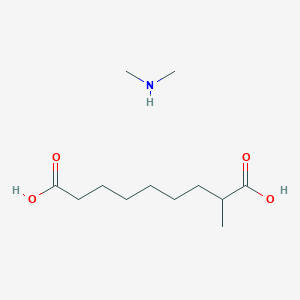
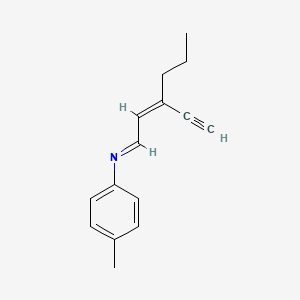

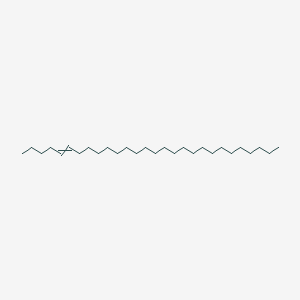
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
